6-Amino-1-(2-furanylmethyl)-3-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is a chemical compound with significant interest in pharmaceutical research due to its potential biological activities. It is classified as a pyrimidinedione derivative, which is known for various applications in medicinal chemistry.
This compound has the CAS number 82593-39-3 and a molecular formula of C10H11N3O3. It is categorized under the broader class of nitroso compounds and pyrimidines, which are essential in the development of therapeutic agents. The compound's structure includes a furan ring, which contributes to its unique chemical properties and biological activities .
The synthesis of 6-Amino-1-(2-furanylmethyl)-3-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione typically involves multi-step reactions that include:
These steps require precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 6-Amino-1-(2-furanylmethyl)-3-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione can be represented by its SMILES notation: CN1C(=O)N(Cc2occc2)C(=C(N=O)C1=O)N
. The InChI key for this compound is InChI=1S/C10H10N4O4/c1-13-9(15)7(12-17)8(11)14(10(13)16)5-6-3-2-4-18-6/h2-4H,5,11H2,1H3
.
Key structural features include:
The reactivity of 6-Amino-1-(2-furanylmethyl)-3-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione can be attributed to its functional groups:
These reactions are critical for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 6-Amino-1-(2-furanylmethyl)-3-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is not fully elucidated but is believed to involve:
Further studies are needed to clarify its specific targets and mechanisms within biological systems.
The physical properties of 6-Amino-1-(2-furanylmethyl)-3-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione include:
Chemical properties include solubility characteristics that have not been extensively documented but are crucial for its application in biological assays.
6-Amino-1-(2-furanylmethyl)-3-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione holds potential applications in:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1